Cas no 10128-71-9 (3-hydroxypyridine-4-carboxylic acid)
3-hydroxypyridine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Hydroxyisonicotinic acid
- 3-HYDROXY-4-PYRIDINECARBOXYLIC ACID
- 3-HYDROXY PYRIDINE-4-CARBOXYLIC ACID
- 3-Hydroxy-4-carboxypyridine
- 3-hydroxypyridin-4-carboxylic acid
- 3-Hydroxy-4-pyridinecaboxylic acid
- 3-Hydroxy-4-pyridinecarboxylic acid ,97%
- 3-hydroxypyridine-4-carboxylic acid
-
- MDL: MFCD00234165
- Inchi: 1S/C6H5NO3/c8-5-3-7-2-1-4(5)6(9)10/h1-3,8H,(H,9,10)
- InChI Key: JEHGATQUCUYHJL-UHFFFAOYSA-N
- SMILES: OC1C=NC=CC=1C(=O)O
- BRN: 383677
Computed Properties
- Exact Mass: 139.02700
- Monoisotopic Mass: 139.027
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: 0.6
- Topological Polar Surface Area: 70.4A^2
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.485
- Melting Point: 315°C(dec.)(lit.)
- Boiling Point: 519.3°C at 760 mmHg
- Flash Point: 267.9°C
- Water Partition Coefficient: Soluble in methanol. Slightly soluble in water.
- PSA: 70.42000
- LogP: 0.48540
3-hydroxypyridine-4-carboxylic acid Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/37/39
-
Hazardous Material Identification:
- Safety Term:26-36/37/39
- HazardClass:IRRITANT
- Storage Condition:Inert atmosphere,2-8°C
- Risk Phrases:R36/37/38
3-hydroxypyridine-4-carboxylic acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-hydroxypyridine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H137930-25g |
3-hydroxypyridine-4-carboxylic acid |
10128-71-9 | ≥98.0%(HPLC) | 25g |
¥700.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H137930-1g |
3-hydroxypyridine-4-carboxylic acid |
10128-71-9 | ≥98.0%(HPLC) | 1g |
¥42.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H137930-5g |
3-hydroxypyridine-4-carboxylic acid |
10128-71-9 | ≥98.0%(HPLC) | 5g |
¥185.90 | 2023-09-02 | |
| AstaTech | CL0149-5/G |
3-HYDROXY-4-PYRIDINECARBOXYLICACID |
10128-71-9 | 97% | 5g |
$24 | 2023-09-15 | |
| AstaTech | CL0149-25/G |
3-HYDROXY-4-PYRIDINECARBOXYLICACID |
10128-71-9 | 97% | 25g |
$102 | 2023-09-15 | |
| AstaTech | CL0149-100/G |
3-HYDROXY-4-PYRIDINECARBOXYLICACID |
10128-71-9 | 97% | 100/G |
$487 | 2022-05-31 | |
| Alichem | A025020086-250mg |
3-Hydroxy-4-pyridinecarboxylic acid |
10128-71-9 | 97% | 250mg |
$659.60 | 2023-09-04 | |
| Alichem | A025020086-500mg |
3-Hydroxy-4-pyridinecarboxylic acid |
10128-71-9 | 97% | 500mg |
$989.80 | 2023-09-04 | |
| Alichem | A025020086-1g |
3-Hydroxy-4-pyridinecarboxylic acid |
10128-71-9 | 97% | 1g |
$1646.40 | 2023-09-04 | |
| Fluorochem | 049820-1g |
3-Hydroxyisonicotinic acid |
10128-71-9 | 95% | 1g |
£10.00 | 2022-03-01 |
3-hydroxypyridine-4-carboxylic acid Suppliers
3-hydroxypyridine-4-carboxylic acid Related Literature
-
Annalisa Dean,Maria Grazia Ferlin,Paola Brun,Ignazio Castagliuolo,Denis Badocco,Paolo Pastore,Alfonso Venzo,G. Giorgio Bombi,Valerio B. Di Marco Dalton Trans. 2008 1689
-
Annalisa Dean,Maria Grazia Ferlin,Paola Brun,Ignazio Castagliuolo,Robert A. Yokel,Denis Badocco,Paolo Pastore,Alfonso Venzo,G. Giorgio Bombi,Valerio B. Di Marco Dalton Trans. 2009 1815
-
Davide Carta,Paola Brun,Matteo Dal Pra,Giulia Bernabè,Ignazio Castagliuolo,Maria Grazia Ferlin Med. Chem. Commun. 2018 9 1017
Additional information on 3-hydroxypyridine-4-carboxylic acid
Introduction to 3-hydroxypyridine-4-carboxylic acid (CAS No. 10128-71-9)
3-hydroxypyridine-4-carboxylic acid, identified by the chemical compound code CAS No. 10128-71-9, is a significant heterocyclic organic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyridine family, characterized by a nitrogen atom incorporated into a six-membered aromatic ring. The presence of both hydroxyl and carboxylic acid functional groups on the pyridine ring imparts unique reactivity and biological potential, making it a valuable scaffold for drug discovery and development.
The molecular structure of 3-hydroxypyridine-4-carboxylic acid consists of a pyridine core with a hydroxyl group at the 3-position and a carboxylic acid group at the 4-position. This arrangement creates multiple sites for chemical modification, enabling the synthesis of various derivatives with tailored biological activities. The compound’s solubility in polar solvents and its stability under standard conditions further enhance its utility in synthetic and analytical applications.
In recent years, 3-hydroxypyridine-4-carboxylic acid has been extensively studied for its pharmacological properties. Research has demonstrated its potential as an intermediate in the synthesis of bioactive molecules, including kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The hydroxyl and carboxylic acid functionalities serve as key sites for further derivatization, allowing chemists to design molecules with enhanced potency and selectivity.
One of the most compelling aspects of 3-hydroxypyridine-4-carboxylic acid is its role in developing novel therapeutic agents. For instance, studies have highlighted its significance in creating small-molecule inhibitors targeting various disease pathways. The pyridine moiety is particularly relevant in drug design due to its ability to interact with biological targets such as enzymes and receptors. The hydroxyl group at the 3-position can form hydrogen bonds, while the carboxylic acid group can participate in ionic interactions, facilitating binding to biological macromolecules.
Recent advancements in computational chemistry have further elucidated the structural features of 3-hydroxypyridine-4-carboxylic acid that contribute to its biological activity. Molecular docking studies have identified specific pockets on target proteins where this compound can bind effectively. These insights have guided the optimization of derivatives to improve their pharmacokinetic profiles and therapeutic efficacy. Additionally, virtual screening techniques have been employed to identify new analogs with enhanced binding affinity and reduced toxicity.
The synthesis of 3-hydroxypyridine-4-carboxylic acid has also seen significant progress. Modern synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields. Catalytic hydrogenation, oxidation reactions, and condensation techniques are commonly employed to construct the desired pyridine core. Advances in green chemistry principles have also led to more environmentally sustainable synthetic routes, minimizing waste and hazardous byproducts.
Industrial applications of 3-hydroxypyridine-4-carboxylic acid extend beyond pharmaceuticals into agrochemicals and specialty chemicals. Its derivatives have been explored as intermediates in pesticide formulations due to their ability to interact with biological systems at low concentrations. Furthermore, the compound’s versatility makes it valuable in material science, where it can be incorporated into polymers or coatings to impart specific functional properties.
The future prospects for 3-hydroxypyridine-4-carboxylic acid are promising, with ongoing research focusing on expanding its therapeutic applications. Investigating its role in treating neurological disorders, cancer, and infectious diseases remains a priority. Collaborative efforts between academic researchers and industry scientists are expected to yield innovative derivatives with improved clinical outcomes. As computational tools continue to evolve, the design and optimization of 3-hydroxypyridine-4-carboxylic acid based drugs will become even more efficient.
In conclusion, 3-hydroxypyridine-4-carboxylic acid (CAS No. 10128-71-9) is a versatile compound with significant potential in pharmaceutical research and industrial applications. Its unique structural features enable diverse chemical modifications, making it a valuable scaffold for drug discovery. With advancements in synthetic chemistry, computational biology, and green chemistry principles, this compound is poised to play an increasingly important role in developing next-generation therapeutics.
10128-71-9 (3-hydroxypyridine-4-carboxylic acid) Related Products
- 654663-32-8(3-methoxypyridine-4-carboxylic acid)
- 10128-72-0(methyl 3-hydroxypyridine-4-carboxylate)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)